Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate
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Overview
Description
Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline ring, a cyanoacrylate group, and a chloropropanoyl moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate typically involves multiple steps:
Formation of 3-chloropropionyl chloride: This can be prepared from β-propiolactone and thionyl chloride.
Synthesis of the quinoxaline derivative: The quinoxaline ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Coupling reactions: The final step involves coupling the quinoxaline derivative with the cyanoacrylate group under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Acylation: The acyl group can be used in acylation reactions to introduce new functional groups.
Common Reagents and Conditions
Thionyl chloride: Used in the preparation of 3-chloropropionyl chloride.
Acidic conditions: Required for the cyclization of quinoxaline derivatives.
Microwave-assisted synthesis: Enhances reaction rates and yields.
Major Products
Heterocyclic compounds: Formed through cyclization reactions.
Substituted derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate involves its interaction with molecular targets through its functional groups. The cyanoacrylate group can participate in polymerization reactions, while the quinoxaline ring can interact with biological targets through π-π stacking and hydrogen bonding . The chloropropanoyl group can undergo nucleophilic substitution, leading to the formation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is unique due to its combination of a quinoxaline ring, a cyanoacrylate group, and a chloropropanoyl moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Biological Activity
Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is a complex organic compound that belongs to the cyanoacrylate family. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClN3O3 with a molecular weight of approximately 347.8 g/mol. The compound features a dihydroquinoxaline scaffold, which is known for its diverse biological activities.
Structural Formula
The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves the acylation of dihydroquinoxaline derivatives with chloroacetic acid derivatives followed by the introduction of the ethyl cyanoacrylate moiety. This multi-step synthetic route allows for the incorporation of various substituents that can influence biological activity.
Pharmacological Effects
The biological activity of this compound has been explored in several studies, focusing primarily on its neuropharmacological effects. Key findings from various studies include:
- Neuroprotective Effects : Research indicates that derivatives of dihydroquinoxaline exhibit neuroprotective properties. For instance, compounds similar to this compound have shown promise in models of neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival .
- Analgesic Activity : Some studies report analgesic properties associated with quinoxaline derivatives. The mechanism may involve modulation of pain pathways through interactions with neurotransmitter systems .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Preliminary data indicate that it may inhibit the growth of various bacterial strains, although further investigations are needed to confirm these effects.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Neuropharmacological Evaluation : A study conducted on a series of quinoxaline derivatives demonstrated significant neuropharmacological effects in rodent models, including reduced anxiety-like behavior and improved cognitive function .
- Antinociceptive Studies : In a controlled experiment assessing pain response in animal models, derivatives exhibited significant antinociceptive activity comparable to standard analgesics, suggesting their potential as therapeutic agents for pain management .
Comparative Biological Data
Properties
Molecular Formula |
C17H18ClN3O3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
ethyl (E)-3-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-24-17(23)13(11-19)12-20-9-10-21(16(22)7-8-18)15-6-4-3-5-14(15)20/h3-6,12H,2,7-10H2,1H3/b13-12+ |
InChI Key |
RVHCRFPJSKYOMB-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/N1CCN(C2=CC=CC=C21)C(=O)CCCl)/C#N |
Canonical SMILES |
CCOC(=O)C(=CN1CCN(C2=CC=CC=C21)C(=O)CCCl)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.